2H-1-Benzopyran-3-carboxaldehyde, 2-oxo-
Overview
Description
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is a chemical compound with the molecular formula C10H6O3 and a molecular weight of 174.15 g/mol . It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation . The reaction conditions typically include:
Reagents: Salicylaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under mild heating.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-carboxaldehyde, 7-(diethylamino)-2-oxo-: This compound has a similar structure but with a diethylamino group at the 7-position.
2H-1-Benzopyran-3-carboxaldehyde, 6-hydroxy-2-oxo-: This derivative has a hydroxy group at the 6-position.
2H-1-Benzopyran-3-carboxaldehyde, 7-methyl-2-oxo-: This compound features a methyl group at the 7-position.
Uniqueness
2H-1-Benzopyran-3-carboxaldehyde, 2-oxo- is unique due to its specific structural features and reactivity. Its aldehyde group at the 3-position and the oxo group at the 2-position confer distinct chemical properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-oxochromene-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHULSNJKMRDUGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535469 | |
Record name | 2-Oxo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-75-5 | |
Record name | 2-Oxo-2H-chromene-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95306-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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